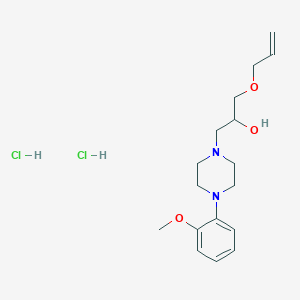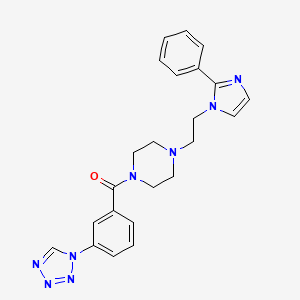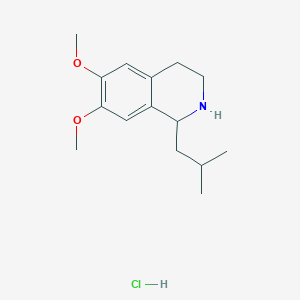
6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the linear formula C11H15NO2 · HCl . It is a derivative of tetrahydroisoquinoline, a type of alkaloid widely distributed in nature and known for its diverse broad-spectrum biological activity .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a tetrahydroisoquinoline core, which is a common structure in many natural and synthetic molecules . This core is considered a ‘privileged scaffold’ in medicinal chemistry, meaning it is a recurrent structural component in molecules with diverse biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .Aplicaciones Científicas De Investigación
Neuroprotective and Therapeutic Applications
- Tetrahydroisoquinolines in Therapeutics: Tetrahydroisoquinoline derivatives, which are structurally related to 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been studied extensively for their therapeutic potential. Particularly, these compounds have been acknowledged for their notable success in the area of drug discovery for cancer and central nervous system (CNS) disorders. They are considered promising candidates for treating various infectious diseases such as malaria, tuberculosis, HIV-infection, and more, owing to their unique mechanism of action (Singh & Shah, 2017).
- 1metiq's Neuroprotective, Antiaddictive, and Antidepressant Properties: A specific tetrahydroisoquinoline, 1metiq, present in the mammalian brain, has been identified to exhibit neuroprotective, antiaddictive, and antidepressant-like activity. It's suggested that the therapeutic effects of 1metiq could be related to the gentle activation of the monoaminergic system in the brain, combined with the inhibition of MAO-dependent oxidation and the reduction of glutamate system activity (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Applications
- Antioxidant Properties of Ethoxyquin Analogues: Ethoxyquin and its analogues, similar in structure to 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been recognized for their significant antioxidant properties, particularly in the protection of polyunsaturated fatty acids in fish meal. This review highlights the efficacy of these compounds as antioxidants and their role in the stabilization of certain products (de Koning, 2002).
Molecular Mechanisms and Pharmacological Effects
- Imiquimod and Its Analogues: Imiquimod and its analogues, structurally related to 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, are known for their immune-modifying effects. These compounds activate the immune system through localized induction of cytokines and have been employed in treating various cutaneous diseases. Their pharmacological effects and potential applications in treating skin disorders and infections underline their significance in medicinal chemistry (Syed, 2001).
Propiedades
IUPAC Name |
6,7-dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13;/h8-10,13,16H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFAXKOIMTBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2431250.png)
![N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2431251.png)

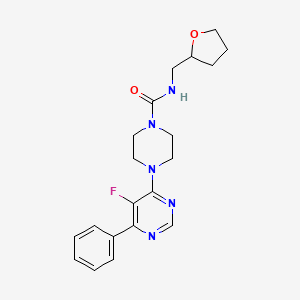
![N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431255.png)
![(2E)-2-[1-[(2-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-cyano-N-naphthalen-1-ylacetamide](/img/structure/B2431256.png)
![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)
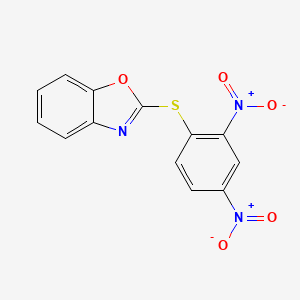
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431262.png)
![1-methyl-9-phenyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2431265.png)

